Imidazo[1,2-D][1,2,4]triazine
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Overview
Description
Imidazo[1,2-D][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-D][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with formamide under acidic conditions to form the desired triazine ring . Another approach includes the use of halogenated alkyl derivatives of benzimidazole, which undergo cyclization with hydrazine derivatives to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods typically include the use of readily available starting materials, efficient catalysts, and controlled reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-D][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound N-oxides, while reduction reactions may produce reduced derivatives with altered electronic properties .
Scientific Research Applications
Imidazo[1,2-D][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Imidazo[1,2-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in its antifungal activity, the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death . In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazine: Another fused heterocyclic compound with different electronic properties and reactivity.
Imidazo[2,1-b][1,3]thiazine: Contains a sulfur atom in the ring system, leading to different chemical and biological properties.
Benzo[4,5]this compound: A derivative with additional benzene ring, showing enhanced biological activity.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct electronic properties and reactivity, making it a valuable compound in various fields of research .
Properties
CAS No. |
68457-58-9 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-8-7-3-5(9)6-1/h1-4H |
InChI Key |
KPJDWZAGEOPKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=CC2=N1 |
Origin of Product |
United States |
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